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molecular formula C13H16N2 B8527533 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine

Cat. No. B8527533
M. Wt: 200.28 g/mol
InChI Key: VGXWRKFUIOSXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829187B1

Procedure details

To a solution of 4,6-dimethyl-2-aminopyridine (7, 12.2 g, 100 mmol) in toluene (100 mL) was added acetonylacetone (12.3 mL, 105 mmol) and p-TsOH (190 mg, 1.0 mmol). The reaction mixture was heated in a Dean-Stark apparatus under reflux for 6 h. After cooling to room temperature, the mixture was concentrated with a rotary evaporator, and the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9) to give 8 (18.2 g, 91 mmol, 91%) as a pale yellow solid: 1H NMR (500 MHz, CDCl3) δ 2.13 (s, 6H), 2.40 (s, 3H), 2.56 (s, 3H), 5.88 (s, 2H), 6.85 (s, 1H), 7.00 (s, 1H); 13C NMR (125 MHz, CDCl3) δ 13.4, 21.2, 24.4, 106.8, 119.9, 123.1, 128.6, 149.6, 151.7, 158.4; LCQ-MS (M+H+) calcd for C13H17N2 201. found 201; LC-TOF-MS (M+H+) calcd for C13H17N2 201.13917. found 201.13881.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[CH2:10]([CH2:14][C:15](=O)[CH3:16])[C:11]([CH3:13])=O>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH3:16][C:15]1[N:9]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[N:5]=2)[C:11]([CH3:13])=[CH:10][CH:14]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
CC1=CC(=NC(=C1)C)N
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
190 mg
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9)

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C1=NC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91 mmol
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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